molecular formula C29H28N2O5S B13795184 Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide CAS No. 77887-68-4

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide

Cat. No.: B13795184
CAS No.: 77887-68-4
M. Wt: 516.6 g/mol
InChI Key: BGRMBIBCGMDWSV-NQCKCMOBSA-N
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Description

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide is a complex organic compound with the molecular formula C29H28N2O5S. It is known for its unique chemical structure, which combines elements of benzhydryl and penicillanate groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide typically involves multiple steps, starting with the preparation of the benzhydryl and penicillanate precursors. These precursors are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide include other benzhydryl derivatives and penicillanate analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness

What sets this compound apart is its unique combination of benzhydryl and penicillanate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

77887-68-4

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

benzhydryl (2S,5R,6R)-3,3-dimethyl-6-[(4-methylbenzoyl)amino]-1-oxido-7-oxo-4-thia-1-azoniabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C29H28N2O5S/c1-18-14-16-21(17-15-18)25(32)30-22-26(33)31(35)24(29(2,3)37-27(22)31)28(34)36-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,22-24,27H,1-3H3,(H,30,32)/t22-,24+,27-,31?/m1/s1

InChI Key

BGRMBIBCGMDWSV-NQCKCMOBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@H]2[C@@H]3[N+](C2=O)([C@H](C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3[N+](C2=O)(C(C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-]

Origin of Product

United States

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